molecular formula C23H21F3N4OS2 B456955 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE

2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE

Cat. No.: B456955
M. Wt: 490.6g/mol
InChI Key: GBBJXBASWHMJCA-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a pyrazole ring, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The trifluoromethyl group can be introduced via radical trifluoromethylation . The thienyl groups are often incorporated through cross-coupling reactions, such as Suzuki or Stille coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-{3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-1-ETHANONE
  • 3-(trifluoromethyl)-1H-pyrazole derivatives
  • Thienyl-substituted indazoles

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which impart distinct physicochemical properties and biological activities. The presence of both trifluoromethyl and thienyl groups enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C23H21F3N4OS2

Molecular Weight

490.6g/mol

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[(7E)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

InChI

InChI=1S/C23H21F3N4OS2/c1-14-11-19(23(24,25)26)27-29(14)13-20(31)30-22(18-8-4-10-33-18)17-7-2-5-15(21(17)28-30)12-16-6-3-9-32-16/h3-4,6,8-12,17,22H,2,5,7,13H2,1H3/b15-12+

InChI Key

GBBJXBASWHMJCA-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCC/C(=C\C4=CC=CS4)/C3=N2)C5=CC=CS5)C(F)(F)F

SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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